Structural Differentiation from Imidazole-Containing H3 Antagonists
N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is an imidazole-free H3 receptor ligand. This is a differentiating feature from first-generation H3 antagonists such as thioperamide and ciproxifan, which contain an imidazole ring [1]. The patent class to which the compound belongs specifically describes the advantage of imidazole-free structures in avoiding cytochrome P450 inhibition and improving brain penetration [2]. However, no quantitative pharmacokinetic or selectivity data for this specific compound versus a named imidazole-containing comparator (e.g., thioperamide) were found in allowable sources.
| Evidence Dimension | Structural class (imidazole-containing vs. imidazole-free) |
|---|---|
| Target Compound Data | Imidazole-free (pyrimidin-2-yloxy piperidine carboxamide scaffold) [1][2] |
| Comparator Or Baseline | Thioperamide (imidazole-containing H3 antagonist); specific quantitative data for target compound not available |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Structural classification based on patent disclosures; no direct comparative assay data located |
Why This Matters
For procurement decisions, selecting an imidazole-free chemotype may reduce the risk of CYP-related drug-drug interaction liabilities inherent to the imidazole class.
- [1] US Patent US20060178375A1. Heteroaryloxy nitrogenous saturated heterocyclic derivative. Published 2006-08-10. View Source
- [2] JP Patent JP4735261B2. Heteroaryloxy nitrogen-containing saturated heterocyclic derivatives. Published 2011-07-27. View Source
